molecular formula C8H9F3N2O2S B1442485 2,2,2-trifluoroethyl N-(dimethyl-1,3-thiazol-2-yl)carbamate CAS No. 1306606-07-4

2,2,2-trifluoroethyl N-(dimethyl-1,3-thiazol-2-yl)carbamate

Cat. No.: B1442485
CAS No.: 1306606-07-4
M. Wt: 254.23 g/mol
InChI Key: UKSKKBFNTLJYFK-UHFFFAOYSA-N
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Description

2,2,2-trifluoroethyl N-(dimethyl-1,3-thiazol-2-yl)carbamate is a chemical compound with the molecular formula C8H9F3N2O2S. It is known for its unique structure, which includes a trifluoroethyl group and a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(dimethyl-1,3-thiazol-2-yl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with dimethyl-1,3-thiazol-2-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, ensuring that the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoroethyl N-(dimethyl-1,3-thiazol-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted thiazole compounds .

Scientific Research Applications

2,2,2-trifluoroethyl N-(dimethyl-1,3-thiazol-2-yl)carbamate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(dimethyl-1,3-thiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The trifluoroethyl group and thiazole ring play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to fully elucidate the molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

    2,2,2-trifluoroethyl N-(dimethyl-1,3-thiazol-2-yl)carbamate: Known for its unique trifluoroethyl group and thiazole ring.

    2,2,2-trifluoroethyl N-(dimethyl-1,3-thiazol-2-yl)urea: Similar structure but with a urea linkage instead of a carbamate.

    2,2,2-trifluoroethyl N-(dimethyl-1,3-thiazol-2-yl)amide: Contains an amide linkage, offering different chemical properties.

Uniqueness

This compound stands out due to its specific combination of a trifluoroethyl group and a thiazole ring, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(4,5-dimethyl-1,3-thiazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O2S/c1-4-5(2)16-6(12-4)13-7(14)15-3-8(9,10)11/h3H2,1-2H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKSKKBFNTLJYFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)OCC(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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